4-Hydroxy-N-isopropyl-N-methyltryptamine, commonly referred to as 4-HO-N-isopropyl-N-methyltryptamine, is a derivative of tryptamine featuring a hydroxyl group at the 4-position of the indole ring. Its molecular formula is C₁₄H₁₈N₂O, and it has a molar mass of approximately 232.327 g/mol . The compound is structurally related to psilocin, the active component in magic mushrooms, which contributes to its classification as a serotonergic psychedelic.
The exact mechanism of action of 4-HO-MiPT is not fully understood, but it is believed to be similar to other psychedelic tryptamines like psilocin. Psychedelic effects are thought to be mediated primarily through interaction with the serotonin 2A (5-HT2A) receptor in the brain []. The 5-HT2A receptor is a G protein-coupled receptor involved in various physiological processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by 4-HO-MiPT disrupts normal signaling pathways, leading to the characteristic alterations in sensory perception, thought processes, and mood associated with the psychedelic experience.
The synthesis of 4-hydroxy-N-isopropyl-N-methyltryptamine involves multiple steps that typically include the modification of precursor compounds. A notable method involves starting from 4-benzyloxyindole, which undergoes several transformations including treatment with oxalyl chloride and isopropylamine to yield intermediate products before being reduced to form the final compound .
4-Hydroxy-N-isopropyl-N-methyltryptamine exhibits serotonergic activity, primarily acting as a partial agonist at serotonin receptors such as 5-HT₂A and 5-HT₁A. This mechanism is similar to that of other psychedelics like psilocin and LSD, leading to altered states of consciousness and potential therapeutic effects in mental health contexts .
The synthesis methods for 4-hydroxy-N-isopropyl-N-methyltryptamine have been documented in various studies. The most common approach follows a multi-step synthetic route starting from easily accessible indole derivatives.
While still under research, potential applications for 4-hydroxy-N-isopropyl-N-methyltryptamine include:
Research on interaction studies involving 4-hydroxy-N-isopropyl-N-methyltryptamine has primarily focused on its pharmacological profile compared to other tryptamines. Studies indicate that its effects are mediated through serotonin receptor pathways, similar to those observed with other psychedelics .
Several compounds share structural similarities with 4-hydroxy-N-isopropyl-N-methyltryptamine. Below is a comparison highlighting their unique features:
Compound Name | Structure Similarity | Notable Effects |
---|---|---|
Psilocin | Hydroxylated tryptamine | Primary psychoactive in mushrooms |
N,N-Dimethyltryptamine | Basic tryptamine structure | Known for intense psychedelic effects |
4-Hydroxy-Dimethyltryptamine | Hydroxylated variant | Similar receptor interactions |
4-Acetoxy-N,N-Dimethyltryptamine | Acetoxy group addition | Psychoactive with different duration |
Miprocin | N-methyl variant | Lesser-known psychedelic |
The biosynthetic foundation for understanding 4-hydroxy-N-isopropyl-N-methyltryptamine lies in the established pathways for tryptamine derivatives, which universally originate from the amino acid tryptophan through enzymatic decarboxylation processes [3]. The fundamental biosynthetic pathway begins with tryptophan decarboxylase enzymes that convert tryptophan into tryptamine, representing the initial step in the formation of more complex indole alkaloids [4] [5].
Recent advances in enzymatic synthesis have demonstrated the utility of highly promiscuous tryptophan decarboxylases, particularly the enzyme from Ruminococcus gnavus, which exhibits exceptional substrate tolerance and can accommodate tryptophan analogs with substituents at various positions including the 4-position [5]. This enzymatic system performs up to 96,000 turnovers and readily accommodates tryptophan analogs with substituents at the 4, 5, 6, and 7 positions, enabling the facile biocatalytic synthesis of numerous tryptamine analogs [5].
The development of analog compounds follows established biosynthetic principles where 4-hydroxylation represents a key modification step in natural alkaloid biosynthesis [3]. Feeding experiments with putative intermediates and radioactive precursors have supported the view that biosynthetic pathways for 4-hydroxytryptamine derivatives typically involve decarboxylation as an early step, with uncertainty remaining about the precise sequence of 4-hydroxylation and subsequent N-methylation steps [3]. Some research suggests a biosynthetic grid with multiple possible pathways for introducing the hydroxyl functionality and alkyl substituents [3].
The enzymatic production of 4-hydroxytryptamine derivatives has been successfully demonstrated through heterologous expression systems in Saccharomyces cerevisiae, where biosynthetic pathways sourced from Psilocybe species enable the production of various tryptamine derivatives including those with 4-hydroxyl substitutions [6]. These systems achieve improved product titers through supplementation with novel cytochrome P450 reductases, resulting in controlled production environments suitable for generating complex tryptamine analogs [6].
The synthetic preparation of 4-hydroxy-N-isopropyl-N-methyltryptamine follows a well-established three-step synthetic route that begins with 4-benzyloxyindole as the starting material [7] [2]. This methodology represents the most documented and reliable approach for accessing this particular tryptamine analog with high purity and acceptable yields.
The initial step involves the treatment of 4-benzyloxyindole with oxalyl chloride and isopropylamine to produce N-isopropyl-4-benzyloxy-3-indoleglyoxylamide [7] [2]. This acylation reaction proceeds through the formation of an acid chloride intermediate, which subsequently reacts with isopropylamine to form the glyoxylamide structure. The reaction conditions require careful control of temperature and stoichiometry to minimize side reactions and maximize the formation of the desired intermediate [7].
The second synthetic step encompasses the reduction of the N-isopropyl-4-benzyloxy-3-indoleglyoxylamide to generate 4-benzyloxy-N-isopropyltryptamine [7] [2]. This reduction process typically employs lithium aluminum hydride or similar reducing agents capable of converting the amide functionality to the corresponding amine while preserving the integrity of the indole ring system and benzyl protecting group [7]. The intermediate is often characterized as its chloride salt, 4-benzyloxy-N-isopropyltryptammonium chloride, which provides improved stability and crystallization properties for purification and handling [7] [2].
The final step involves the removal of the benzyl protecting group through catalytic hydrogenation to generate the target compound, 4-hydroxy-N-isopropyl-N-methyltryptamine [7] [2]. This deprotection reaction typically employs palladium on carbon as the catalyst under hydrogen atmosphere, selectively cleaving the benzyl ether linkage while leaving the indole ring system and amine substituents intact [7].
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reaction Step |
---|---|---|---|
4-Benzyloxyindole (Starting Material) | C₁₅H₁₃NO | 223.27 | Starting material |
N-Isopropyl-4-benzyloxy-3-indoleglyoxylamide (Intermediate 1) | C₂₀H₂₀N₂O₃ | 336.38 | Acylation with oxalyl chloride + isopropylamine |
4-Benzyloxy-N-isopropyltryptamine (Intermediate 2) | C₂₀H₂₄N₂O | 308.42 | Reduction of amide to amine |
4-Benzyloxy-N-isopropyltryptammonium chloride (Salt Form) | C₂₀H₂₅N₂O·Cl | 344.88 | Salt formation |
4-Hydroxy-N-isopropyl-N-methyltryptamine (Final Product) | C₁₄H₂₀N₂O | 232.33 | Debenzylation via hydrogenation |
Alternative synthetic approaches have been explored through borrowing hydrogen methodology, which enables the direct alkylation of indoles with stable N-protected ethanolamines under solvent-free conditions [8]. This catalytic redox-neutral process offers advantages including atom economy, operational simplicity, and reduced environmental impact, making it an attractive alternative for tryptamine synthesis [8]. The method employs iridium catalysts and has been successfully applied to the synthesis of various tryptamine derivatives including those with hydroxyl substitutions [8].
The crystallographic analysis of 4-hydroxy-N-isopropyl-N-methyltryptamine has been extensively characterized through X-ray diffraction studies of both the free base form and various salt forms, providing detailed insights into the molecular geometry and supramolecular organization [9] [10] [11]. These structural studies reveal fundamental conformational preferences and intermolecular interactions that define the solid-state behavior of this compound.
The free base form of 4-hydroxy-N-isopropyl-N-methyltryptamine crystallizes in the orthorhombic crystal system with space group Pbca [9]. The unit cell dimensions are a = 9.4506(19) Å, b = 13.117(3) Å, and c = 20.670(4) Å, with all angles equal to 90 degrees, resulting in a unit cell volume of 2560.8(9) ų [9]. The asymmetric unit contains a single tryptamine molecule with Z = 8 molecules per unit cell and a calculated density of 1.203 g/cm³ [9].
The molecular geometry analysis reveals that the indole ring system maintains exceptional planarity with a root mean square deviation of only 0.006 Å from the least-squares plane [9]. This planarity is characteristic of indole systems and facilitates effective π-electron delocalization throughout the aromatic framework [9]. The ethylamine arm of the tryptamine exhibits a characteristic turned conformation away from the indole ring, with a C7-C8-C9-C10 torsion angle of 75.2(2)° [9].
A particularly significant conformational feature is the C8-C9-C10-N2 torsion angle of -72.6(2)°, which positions the amine group back toward the hydroxyl substituent on the 4-position of the indole ring system [9]. This conformational arrangement enables the formation of an intramolecular O-H···N hydrogen bond between the hydroxyl group and the amine nitrogen atom, with a distance of approximately 2.85 Å [9]. This intramolecular interaction significantly influences the overall molecular conformation and contributes to the stability of the observed structure [9].
The fumarate salt form exhibits different crystallographic parameters, crystallizing in the triclinic crystal system with space group P-1 [10] [11]. The unit cell dimensions are a = 7.8965(16) Å, b = 12.542(3) Å, and c = 16.871(3) Å, with angles α = 106.70(3)°, β = 90.27(3)°, and γ = 100.26(3)° [10]. The asymmetric unit contains one tryptammonium cation and one half of a fumarate dianion, with the molecular formula 2(C₁₄H₂₁N₂O⁺)·C₄H₂O₄²⁻ [10] [11].
Parameter | Free Base Form | Fumarate Salt Form |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂O | 2(C₁₄H₂₁N₂O⁺)·C₄H₂O₄²⁻ |
Molecular Weight (g/mol) | 232.327 | 580.70 |
Crystal System | Orthorhombic | Triclinic |
Space Group | Pbca | P-1 |
Unit Cell Dimensions a (Å) | 9.4506(19) | 7.8965(16) |
Unit Cell Dimensions b (Å) | 13.117(3) | 12.542(3) |
Unit Cell Dimensions c (Å) | 20.670(4) | 16.871(3) |
Unit Cell Angle α (°) | 90 | 106.70(3) |
Unit Cell Angle β (°) | 90 | 90.27(3) |
Unit Cell Angle γ (°) | 90 | 100.26(3) |
Unit Cell Volume (ų) | 2560.8(9) | 1571.9(6) |
Z (molecules per unit cell) | 8 | 2 |
Density (calculated) (g/cm³) | 1.203 | 1.227 |
Temperature (K) | 100(2) | 100(2) |
Radiation Type | Mo Kα | Mo Kα |
R-factor | 0.0429 | 0.0562 |
wR-factor | 0.1106 | 0.1411 |
Goodness of Fit | 1.052 | 1.031 |
The conformational analysis of the fumarate salt reveals important differences compared to the free base form [10] [11]. The protonated tryptammonium cation possesses a near-planar indole ring with a mean deviation from planarity of 0.014 Å [10] [11]. The methylamino group is turned away from this plane with a C1-C8-C9-C10 torsion angle of -74.2(2)° [10] [12]. A significant structural feature is the disorder of the N-isopropyl-N-methyltryptammonium group over two orientations in a 0.753(7):0.247(7) ratio, with the two conformations related by a pseudo-mirror operation [10] [11].
The molecular geometry parameters provide detailed insights into bond lengths and angles throughout the structure [9] [10]. The C-O bond length in the free base form measures 1.378(2) Å, consistent with typical phenolic hydroxyl groups [9]. The C-N bond lengths range from 1.465(2) Å for the ethylamine nitrogen to 1.481(2) Å and 1.524(2) Å for the N-methyl and N-isopropyl substituents, respectively [9]. The C10-N2-C11 bond angle measures 113.51(15)° in the free base form and 114.20(14)° in the fumarate salt, indicating minimal variation in local geometry upon salt formation [9] [10].
Bond/Angle Type | Free Base Form | Fumarate Salt Form |
---|---|---|
Indole Ring Planarity (r.m.s. deviation, Å) | 0.006 | 0.014 |
C1-C8-C9-C10 Torsion Angle (°) | -74.2(2) | -74.2(2) |
C8-C9-C10-N2 Torsion Angle (°) | -72.6(2) | N/A (disorder) |
C9-C10-N2-C11 Torsion Angle (°) | -59.7(2) | N/A (disorder) |
C10-N2-C11 Bond Angle (°) | 113.51(15) | 114.20(14) |
Intramolecular O-H···N Distance (Å) | 2.85 | N/A |
Intermolecular N-H···O Distance (Å) | 2.92 | 2.78 |
C-O Bond Length (Å) | 1.378(2) | 1.251-1.284 |
C-N Bond Length (Å) | 1.465(2) | 1.478(3) |
N-C(methyl) Bond Length (Å) | 1.481(2) | 1.489(4) |
N-C(isopropyl) Bond Length (Å) | 1.524(2) | 1.519(4) |
The supramolecular features reveal distinct packing arrangements for different crystal forms [9] [10]. In the free base form, tryptamine molecules are held together in infinite chains along the crystallographic b-direction through N-H···O hydrogen bonds between indole NH groups and hydroxyl oxygen atoms, with intermolecular distances of approximately 2.92 Å [9]. These hydrogen bonding patterns create one-dimensional chain structures that dominate the crystal packing [9].
The fumarate salt form exhibits more complex hydrogen bonding networks involving both the tryptammonium cations and fumarate anions [10] [11]. The tryptammonium and fumarate ions are held together in one-dimensional chains by N-H···O and O-H···O hydrogen bonds, forming combinations of R₄²(20) rings and C₂²(15) and C₄⁴(30) parallel chains along the (110) direction [10]. These chains are further consolidated by N-H···π interactions, creating a robust three-dimensional network structure [10] [11].